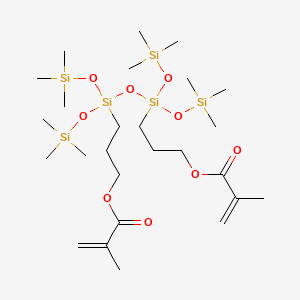

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane

描述

Dental Adhesives

The methacrylate groups copolymerize with resin matrices (e.g., BisGMA/HEMA), while the siloxane backbone improves compatibility with silica-based dental composites. Studies show that adhesives incorporating this monomer exhibit 12–15% higher water miscibility and comparable degree of conversion (75–80%) to conventional systems under wet conditions.

Optical Coatings

In ladder-like structured hybrids, the compound’s ordered siloxane network increases refractive index (1.48–1.52) and reduces optical scattering. A 2018 study reported a hardness of 0.6 GPa and elastic modulus of 3.2 GPa, outperforming commercial polysilsesquioxanes.

Composite Resins

The trimethylsiloxy groups reduce interfacial tension between organic polymers and inorganic fillers (e.g., SiO₂), enhancing mechanical durability. Comparative data illustrate its advantages:

| Property | This Compound | Random Siloxane | Cage Silsesquioxane |

|---|---|---|---|

| Thermal Decomposition (°C) | >400 | 320–350 | 380–390 |

| Elastic Recovery (%) | 86 | 72 | 78 |

| Hydrolytic Stability* | 98% retention | 85% retention | 92% retention |

*After 500 h in pH 7.4 buffer.

The compound’s versatility stems from its ability to form covalent bonds with both organic polymers and inorganic substrates, a feature critical for next-generation coatings and biomedical materials.

属性

IUPAC Name |

3-[[3-(2-methylprop-2-enoyloxy)propyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H58O9Si6/c1-23(2)25(27)29-19-17-21-40(31-36(5,6)7,32-37(8,9)10)35-41(33-38(11,12)13,34-39(14,15)16)22-18-20-30-26(28)24(3)4/h1,3,17-22H2,2,4-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMFXEIQKSSNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](CCCOC(=O)C(=C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H58O9Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373501 | |

| Record name | {1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane-3,5-diyl}di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80722-63-0 | |

| Record name | 1,1′-[[1,1,3,3-Tetrakis[(trimethylsilyl)oxy]-1,3-disiloxanediyl]di-3,1-propanediyl] bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80722-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080722630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1,1,1,7,7,7-Hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane-3,5-diyl}di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[[1,1,3,3-tetrakis[(trimethylsilyl)oxy]-1,3-disiloxanediyl]di-3,1-propanediyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(3-methacryloxypropyl)tetrakis(trimethylsiloxy)disiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TV43U479H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the reaction of methacryloxypropyltrimethoxysilane with a disiloxane precursor under controlled conditions. The key steps and conditions are:

Starting Materials : Methacryloxypropyltrimethoxysilane and silanol-terminated disiloxane or disiloxane compounds bearing trimethylsiloxy groups.

Reaction Type : Typically, condensation or hydrosilylation reactions are employed to form siloxane bonds and attach methacryloxypropyl groups.

Catalysts : Platinum-based catalysts (e.g., Karstedt’s catalyst) are commonly used to facilitate hydrosilylation, while acidic or basic catalysts can be used for condensation.

Temperature and Atmosphere : Reactions are conducted at moderate temperatures (80–100°C) under inert atmospheres such as nitrogen or argon to prevent premature polymerization of methacrylate groups.

Solvents : Organic solvents like toluene or tetrahydrofuran (THF) are used to dissolve reactants and control reaction kinetics.

Purification : Post-reaction purification involves fractional distillation or column chromatography (silica gel with ethyl acetate/hexane eluents) to achieve high purity (>95%) of the target compound.

Detailed Reaction Scheme

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of methacryloxypropyltrimethoxysilane with disiloxane precursor | 80–100°C, Pt catalyst, inert atmosphere | Hydrosilylation or condensation to form siloxane bonds |

| 2 | Hydrolysis and condensation (if necessary) | Acidic/basic catalyst, controlled moisture | Formation of silanol intermediates and siloxane cross-linking |

| 3 | Purification | Fractional distillation or chromatography | Removal of unreacted materials and by-products |

Industrial Production Methods

Industrial-scale synthesis follows similar principles but is optimized for:

Higher Yields : Reaction parameters such as stoichiometry, catalyst loading, and reaction time are finely tuned.

Scalability : Use of batch or continuous reactors with precise temperature and pressure control.

Quality Control : Multiple purification steps ensure product purity and consistency, including distillation under reduced pressure and solvent removal.

Safety Measures : Due to the potential for radical polymerization of methacrylate groups, storage and handling under inert atmospheres with polymerization inhibitors (e.g., BHT) are standard.

Analytical Validation of Structure

The synthesized compound’s structure is validated through:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Multinuclear NMR (¹H, ¹³C, ²⁹Si) | Confirm siloxane backbone and methacrylate groups | ²⁹Si NMR signals at δ −10 to −20 ppm; methacrylate proton signals in ¹H NMR |

| FT-IR Spectroscopy | Identify functional groups | C=O stretch of methacrylate at ~1715 cm⁻¹; Si-O-Si vibrations at ~1050 cm⁻¹ |

| Mass Spectrometry | Confirm molecular weight | Molecular ion peak at m/z ~683.2 g/mol consistent with C26H58O9Si6 |

Research Findings on Preparation Parameters

| Parameter | Effect on Synthesis | Research Notes |

|---|---|---|

| Catalyst Type and Loading | Influences reaction rate and selectivity | Platinum catalysts enhance hydrosilylation efficiency; excessive catalyst may cause side reactions |

| Temperature | Controls reaction kinetics and polymerization risk | Optimal range 80–100°C balances reaction speed and stability |

| Solvent Choice | Affects solubility and reaction homogeneity | Toluene and THF provide good solubility and moderate polarity |

| Stoichiometry | Determines product purity and yield | Precise molar ratios prevent unreacted groups and side products |

| Atmosphere | Prevents unwanted polymerization | Inert atmosphere essential to avoid radical initiation |

Summary Table of Preparation Methods

| Preparation Aspect | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting Materials | Methacryloxypropyltrimethoxysilane + disiloxane precursor | Molar ratio optimized | Formation of siloxane backbone with methacryloxy groups |

| Catalysis | Platinum catalyst (hydrosilylation) or acid/base (condensation) | 0.1–1% catalyst loading | Efficient bond formation |

| Reaction Environment | Inert atmosphere (N2 or Ar) | 80–100°C, anhydrous solvents | Prevents premature polymerization |

| Purification | Fractional distillation, chromatography | Silica gel, ethyl acetate/hexane eluents | High purity (>95%) product |

| Storage | Inert atmosphere, polymerization inhibitors | Dark, cool conditions | Stability of methacrylate groups |

化学反应分析

Types of Reactions

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane undergoes various chemical reactions, including:

Polymerization: The methacryloxy groups can undergo free radical polymerization to form cross-linked polymer networks.

Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.

Condensation: Catalysts such as tin octoate or titanium alkoxides are employed to facilitate the condensation reactions.

Major Products

Polymerization: Cross-linked polymer networks with enhanced mechanical properties.

Hydrolysis and Condensation: Siloxane-based materials with varying degrees of cross-linking and mechanical strength.

科学研究应用

Scientific Research Applications of 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane

This compound is a siloxane-based compound with the molecular formula C26H58O9Si6. It has a unique structure that includes both methacryloxy and trimethylsiloxy groups. This combination provides reactivity and hydrophobicity, making it valuable in applications requiring durable, water-resistant materials with strong mechanical properties.

Applications

This compound is used in various scientific and industrial applications:

- As a precursor: It serves as a precursor for synthesizing siloxane-based polymers and copolymers.

- Dental Materials: It can be incorporated into dental materials to improve the adhesion between filler materials and resin matrices in dental composites, enhancing their durability and performance.

- Biocompatible Materials: It is useful in the development of biocompatible materials for medical devices and implants due to its hydrophobic nature, which aids in reducing protein adsorption and improving tissue compatibility.

- Industrial Applications: It is used in the production of coatings, adhesives, and sealants with enhanced durability and resistance to environmental factors. Also used as a coupling agent in various industrial applications.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of methacryloxypropyltrimethoxysilane with a disiloxane compound under controlled conditions, often with a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure the proper formation of siloxane bonds.

This compound undergoes various chemical reactions:

- Polymerization: The methacryloxy groups can undergo free radical polymerization to form cross-linked polymer networks. Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

- Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols. Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.

- Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds. Catalysts such as tin octoate or titanium alkoxides are employed to facilitate the condensation reactions.

Case Studies and Research Findings

- Dental Materials: It improves the adhesion between filler materials and resin matrices in dental composites, enhancing their durability and performance.

- Biocompatible Materials: The hydrophobic nature of the compound aids in reducing protein adsorption and improving tissue compatibility.

- Polymerization Studies: The methacrylate groups undergo free radical polymerization when exposed to UV light or heat, leading to the formation of cross-linked networks that exhibit enhanced mechanical properties suitable for load-bearing applications.

- Hydrolysis Behavior: The stability of trimethylsiloxy bonds under physiological conditions has been analyzed, indicating that these bonds can hydrolyze to form silanols, which may influence the material's long-term performance in biological environments.

作用机制

The compound exerts its effects through the reactivity of its methacryloxy and trimethylsiloxy groups. The methacryloxy groups participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of the resulting materials. The trimethylsiloxy groups contribute to the hydrophobicity and stability of the compound, making it suitable for various applications.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous siloxanes:

| Compound Name | CAS | Formula | Functional Groups | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane | 80722-63-0 | C₂₆H₅₈O₉Si₆ | Methacrylate, trimethylsiloxy | 683.25 | UV-curable coatings, dental resins, flame-retardant polymers |

| 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | 58130-03-3 | C₁₈H₃₄O₅Si₂ | Methacrylate, tetramethyl | 362.61 | Low-viscosity adhesives, flexible silicones |

| 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | 126-80-7 | C₁₆H₃₄O₅Si₂ | Epoxide (glycidoxy) | 362.61 | Epoxy resin modifiers, cross-linkers for composites |

| 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane | 2469-55-8 | C₁₀H₂₈N₂OSi₂ | Amine | 248.51 | Polyurethane synthesis, biocompatible medical coatings |

| 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate | 17096-07-0 | C₁₆H₃₈O₅Si₄ | Methacrylate, tris(trimethylsiloxy) | 422.81 | Surface modifiers, hydrophobic coatings |

Reactivity and Polymerization

- Methacrylate-Terminated Siloxanes : The target compound and 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane undergo radical polymerization, but the former’s branched structure and higher siloxane content reduce chain mobility, yielding materials with higher cross-link density and thermal stability .

- Epoxide vs. Methacrylate : 1,3-Bis(3-glycidoxypropyl)-tetramethyldisiloxane reacts via cationic or anionic ring-opening polymerization, forming epoxy networks with superior chemical resistance but lower flexibility compared to methacrylate systems .

Thermal and Mechanical Properties

- Thermal Stability : The target compound’s trimethylsiloxy groups enhance thermal stability (decomposition >300°C) compared to hydroxyl-terminated analogs like 1,3-bis(3-hydroxypropyl)-tetramethyldisiloxane, which degrade near 200°C .

- Viscosity : Linear siloxanes (e.g., 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane) exhibit lower viscosity (50–1000 cSt) than the branched target compound (>1000 cSt), influencing processing methods .

生物活性

1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane (CAS Number: 80722-63-0) is a siloxane-based compound characterized by its unique structure that includes methacryloxy and trimethylsiloxy groups. This compound is primarily utilized in various industrial applications, including as a coupling agent and in the production of durable materials. Understanding its biological activity is essential for evaluating its safety and efficacy in biomedical applications.

- Molecular Formula : C26H58O9Si6

- Molecular Weight : 683.25 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 536.9 ± 60.0 °C at 760 mmHg

- Flash Point : 231.3 ± 28.4 °C

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of silanol-terminated siloxanes with methacrylic acid or its derivatives. The resulting product features a siloxane backbone with methacrylate functional groups that allow for polymerization and cross-linking under heat or UV light exposure.

Interaction with Biological Systems

While this compound is not directly involved in biological systems, its interactions with polymers and biological tissues are of interest in medical applications. Its methacrylate groups facilitate cross-linking, which can enhance the mechanical properties of materials used in medical devices.

Case Studies and Applications

- Dental Materials : This compound is incorporated into dental materials due to its hydrophobic properties and mechanical strength. Research indicates that it improves the adhesion between filler materials and resin matrices in dental composites, enhancing their durability and performance.

- Biocompatible Materials : Studies have explored its use in developing biocompatible materials for implants. The hydrophobic nature of the compound aids in reducing protein adsorption and improving tissue compatibility.

Research Findings

Recent research has focused on the polymerization behavior of this compound under various conditions:

- Polymerization Studies : The methacrylate groups undergo free radical polymerization when exposed to UV light or heat, leading to the formation of cross-linked networks that exhibit enhanced mechanical properties suitable for load-bearing applications .

- Hydrolysis Behavior : The stability of trimethylsiloxy bonds under physiological conditions has been analyzed, indicating that these bonds can hydrolyze to form silanols, which may influence the material's long-term performance in biological environments .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methacryloxypropyltrimethoxysilane | Silane-based | Good adhesion properties |

| Methacryloxypropyltris(trimethylsiloxy)silane | Siloxane-based | Enhanced hydrophobicity |

| 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane | Siloxane-based | Used for epoxy formulations |

This table highlights that while other compounds may share similar functionalities, the unique combination of methacrylate and siloxane groups in our compound provides distinct advantages in terms of reactivity and application versatility.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1,3-bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via hydrosilylation or condensation reactions. For example, methacryloxypropyl groups can be introduced using platinum catalysts under inert atmospheres (e.g., nitrogen) at 80–100°C . Solvent choice (e.g., toluene or THF) and stoichiometric ratios of trimethylsiloxy precursors are critical to avoid side reactions. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures high purity (>95%) .

Q. How is the molecular structure of this disiloxane validated in academic research?

- Methodology : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ²⁹Si), FT-IR, and mass spectrometry. For instance:

- ²⁹Si NMR identifies siloxane backbone signals at δ −10 to −20 ppm .

- FT-IR detects methacrylate C=O stretches at ~1715 cm⁻¹ and Si-O-Si vibrations at ~1050 cm⁻¹ .

- High-resolution MS confirms molecular weight (e.g., m/z 807.4 for C₂₆H₅₄O₈Si₆) .

Q. What solvents are compatible with this compound, and how does solubility affect its application in polymer synthesis?

- Methodology : The disiloxane is miscible with organic solvents like THF, toluene, and DMAc but immiscible in water due to its hydrophobic siloxane backbone . Solubility tests (e.g., cloud-point titration) guide solvent selection for free-radical polymerization, where homogeneous mixing with monomers (e.g., methyl methacrylate) is critical .

Q. What are the primary reactivity concerns when handling this compound in air-sensitive reactions?

- Methodology : The methacrylate groups are prone to unintended radical polymerization. Storage under inert gas (argon) with inhibitors (e.g., BHT at 50–100 ppm) and avoidance of UV light are essential . Compatibility with oxidizing agents must be tested via controlled exposure experiments, as siloxanes may decompose exothermically .

Advanced Research Questions

Q. How can this disiloxane be optimized as a crosslinker in silicone-modified polyurethanes to enhance phase miscibility?

- Methodology : Vary the disiloxane:urethane prepolymer ratio (e.g., 1:5 to 1:20 mol%) and analyze phase behavior via DSC (glass transition broadening) and SAXS (domain size reduction). Polar ester groups in the methacrylate moiety improve hard/soft segment compatibility, reducing microphase separation . Mechanical testing (tensile strength, elongation at break) correlates crosslink density with performance .

Q. What experimental strategies resolve contradictions in thermal stability data for disiloxane-containing copolymers?

- Methodology : Contradictions often arise from residual catalysts or incomplete polymerization. Use TGA-MS to differentiate thermal decomposition pathways:

- Siloxane backbone degradation occurs at 300–400°C .

- Methacrylate side-chain oxidation appears as mass loss at 200–250°C .

- Isothermal curing studies (DSC at 120–180°C) optimize post-polymerization annealing to eliminate volatile byproducts .

Q. How does the disiloxane’s architecture influence dielectric properties in flexible electronics applications?

- Methodology : Compare dielectric constants (Dk) of polymers incorporating linear vs. branched disiloxanes using impedance spectroscopy (1 kHz–1 MHz). The tetrakis(trimethylsiloxy) groups reduce polarizability, achieving Dk < 2.7, while methacrylate crosslinking maintains mechanical flexibility . Atomic force microscopy (AFM) maps surface roughness to assess film homogeneity .

Q. What role does this compound play in synthesizing stimuli-responsive hydrogels, and how is swelling behavior modulated?

- Methodology : Incorporate the disiloxane into PEG-DMA hydrogels via UV-initiated polymerization. Swelling ratios (Q) in PBS (pH 7.4) are measured gravimetrically. The siloxane’s hydrophobicity reduces Q by 20–40% compared to pure PEG-DMA, while methacrylate groups enable pH-responsive degradation via ester hydrolysis .

Key Research Findings

- The disiloxane’s hybrid structure enables dual functionality: siloxane segments provide flexibility and low surface energy, while methacrylate groups facilitate radical crosslinking .

- In polyimidosiloxanes, incorporating rigid adamantane diamines with this disiloxane enhances thermal stability (Tg > 200°C) without compromising processability .

- Contradictions in polymerization kinetics (e.g., rate vs. initiator concentration) are resolved by monitoring real-time viscosity changes using rheometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。